molecular formula C16H29N3O3 B7915813 (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7915813
M. Wt: 311.42 g/mol
InChI Key: DIGWOMVPCPXZDF-AAEUAGOBSA-N
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Description

(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclopropyl group, and an amino acid derivative, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the amino acid derivative: This step involves coupling reactions, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid methyl ester
  • (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid ethyl ester

Uniqueness

(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific tert-butyl ester group, which can influence its solubility, stability, and reactivity compared to its methyl and ethyl ester counterparts. This uniqueness can make it more suitable for certain applications, such as in drug development or material science.

Properties

IUPAC Name

tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-cyclopropylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-11(17)14(20)19(12-7-8-12)13-6-5-9-18(10-13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGWOMVPCPXZDF-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N([C@H]1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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